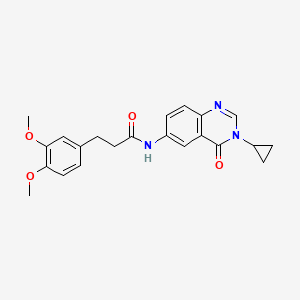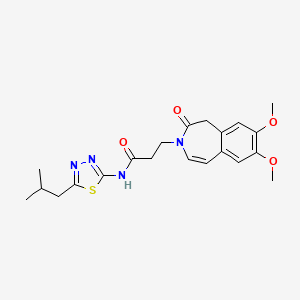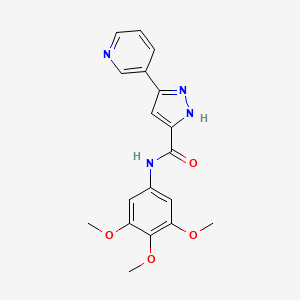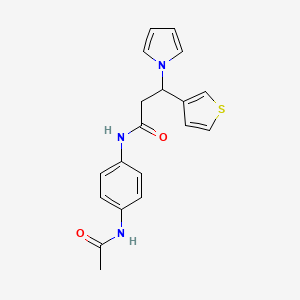![molecular formula C18H19ClN6O B10988976 N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10988976.png)
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a nitrogen-rich compound that has attracted attention in the field of energetic materials. Its molecular structure contains both a triazole ring and a piperidine ring, contributing to its stability due to intramolecular hydrogen bonding.
準備方法
Synthetic Routes:: Several synthetic routes have been explored for this compound:
Amino Triazole Route: Starting from an amino triazole precursor, the chlorobenzyl group is introduced, followed by cyclization to form the triazole-piperidine core.
Nitro Triazole Route: Nitration of a triazole precursor yields the nitro triazole intermediate, which is subsequently transformed into the target compound.
Coupling Triazole Route: Coupling reactions involving triazole derivatives can also lead to the desired compound.
Chlorobenzyl Group Introduction: Chlorination of benzylamine using thionyl chloride or other chlorinating agents.
Triazole Formation: Cyclization of the chlorobenzylamine with triazole precursors under basic conditions.
Piperidine Ring Closure: Cyclization of the triazole intermediate with piperidine derivatives.
Industrial Production:: Industrial-scale production typically involves efficient synthetic routes with optimized reaction conditions to achieve high yields.
化学反応の分析
反応::
酸化: クロロベンジル基は、酸化されて対応するカルボン酸を形成する可能性があります。
置換: ピペリジン環は、様々な官能基で置換することができます。
還元: ニトロ基(存在する場合)の対応するアミンへの還元。
塩素化: 塩化チオニル、五塩化リン。
トリアゾール環化: 水酸化ナトリウムなどの強塩基を用いた塩基触媒環化。
ピペリジン環の閉環: 酸性または塩基性条件。
主な生成物:: 主な生成物は、目的化合物であるN-(2-クロロベンジル)-1-([1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドです。
科学的研究の応用
この化合物は、次のような分野で応用されています。
高エネルギー材料: 窒素が豊富なことから、潜在的な高エネルギー材料として役立つ可能性があります。
医薬品化学: 生物活性と潜在的な薬物様性質の探求。
材料科学: 安定性と反応性の調査。
作用機序
正確な作用機序は、現在も盛んに研究されています。特定の分子標的または経路との相互作用が関与している可能性がありますが、これらの詳細を解明するにはさらなる研究が必要です。
6. 類似の化合物との比較
直接的な類似体はありませんが、トリアゾールやピペリジンなど、その他の窒素豊富な化合物と比較することができます。
類似化合物との比較
While there are no direct analogs, comparisons can be made with other nitrogen-rich compounds, such as triazoles and piperidines.
特性
分子式 |
C18H19ClN6O |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c19-15-4-2-1-3-14(15)11-20-18(26)13-7-9-24(10-8-13)17-6-5-16-22-21-12-25(16)23-17/h1-6,12-13H,7-11H2,(H,20,26) |
InChIキー |
QONWCVQUAAOFMS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10988893.png)

![N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988920.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10988921.png)


![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10988928.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10988935.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B10988938.png)
![4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10988939.png)
![2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide](/img/structure/B10988962.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10988984.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide](/img/structure/B10988991.png)
